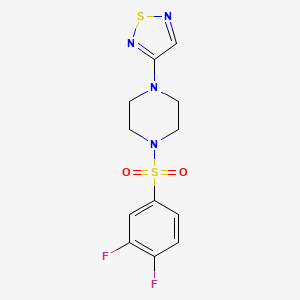

1-(3,4-Difluorobenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine

Description

1-(3,4-Difluorobenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine is a synthetic heterocyclic compound featuring a piperazine core substituted with a 3,4-difluorobenzenesulfonyl group and a 1,2,5-thiadiazol-3-yl moiety. Such structural features are common in pharmaceuticals targeting enzymes or receptors requiring aromatic or heteroaromatic recognition .

Properties

IUPAC Name |

3-[4-(3,4-difluorophenyl)sulfonylpiperazin-1-yl]-1,2,5-thiadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F2N4O2S2/c13-10-2-1-9(7-11(10)14)22(19,20)18-5-3-17(4-6-18)12-8-15-21-16-12/h1-2,7-8H,3-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCZJYFHNOHEGGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NSN=C2)S(=O)(=O)C3=CC(=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F2N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Difluorobenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine typically involves multiple steps, starting with the preparation of the difluorobenzenesulfonyl chloride and thiadiazole derivatives. These intermediates are then reacted under controlled conditions to form the final compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Difluorobenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles and appropriate solvents.

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of amines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 1-(3,4-Difluorobenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine may be used to study enzyme inhibition or receptor binding. Its interactions with biological targets can provide insights into molecular mechanisms.

Medicine: The compound has potential medicinal applications, such as in the development of new pharmaceuticals. Its ability to interact with specific biological targets can be harnessed to create drugs with therapeutic effects.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers or coatings. Its chemical properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism by which 1-(3,4-Difluorobenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Related Piperazine Derivatives

Substituent Effects on the Piperazine Core

Aromatic Sulfonyl vs. Carbonyl Groups

- Analogues: 1-(3,4-Dichlorobenzoyl)-4-(1,2,5-thiadiazol-3-yl)piperazine (BJ48754, C₁₃H₁₂Cl₂N₄OS, MW 343.23): Replacing sulfonyl with a benzoyl group reduces hydrogen-bond acceptor capacity but maintains halogen-driven lipophilicity .

Halogenation Patterns

- Fluorine vs. Chlorine: 3,4-Difluoro Substitution: Enhances metabolic stability and membrane permeability compared to bulkier halogens like chlorine .

Heterocyclic Moieties: Thiadiazole vs. Other Rings

Pharmacological Implications

Sigma Receptor Modulation

Piperazines with 3,4-dichlorophenyl or 3,4-dimethoxyphenyl groups (e.g., SA-4503 dihydrochloride, C₂₃H₃₂N₂O₂·2HCl) act as sigma-1 receptor agonists, influencing dopamine release . The target compound’s 3,4-difluorobenzenesulfonyl group may similarly modulate sigma receptors but with distinct pharmacokinetics due to fluorine’s smaller size.

Enzyme Inhibition

- AChE Inhibition : Analogues like 3a–k () with fluorophenylpiperazine and thiosemicarbazide moieties show IC₅₀ values in the µM range, suggesting the target compound could share this activity .

Biological Activity

1-(3,4-Difluorobenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yl)piperazine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing data from various studies and patents to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a piperazine core substituted with a 3,4-difluorobenzenesulfonyl group and a 1,2,5-thiadiazole moiety. The structural formula can be represented as follows:

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 292.34 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in DMSO |

| LogP | 2.5 |

Research indicates that compounds similar to this compound exhibit significant interactions with various biological targets. Specifically, they have been studied for their roles as inhibitors of certain receptors and enzymes.

- Serotonin Receptors : Compounds in this class have shown selective activity at the human 5-HT1A receptors, which are implicated in mood regulation and anxiety disorders. For instance, amino acid derivatives related to this compound have been identified as potent agonists or antagonists of these receptors .

- CCK Receptors : Some sulfonamide derivatives demonstrate dual inhibition of CCK1 and CCK2 receptors, which are involved in gastrointestinal functions and could be relevant for treating conditions like obesity and diabetes .

Study 1: Serotonin Receptor Modulation

In a study published in Bioorganic & Medicinal Chemistry Letters, derivatives of thiadiazolyl-piperazine were evaluated for their ability to modulate serotonin receptors. The results indicated that these compounds could effectively act as selective ligands at the 5-HT1A receptor.

Study 2: CCK Receptor Inhibition

A patent describes the synthesis of sulfonamide compounds that inhibit CCK receptors. These compounds were tested in vivo for their effects on appetite suppression and glucose metabolism, showing promising results in managing type 2 diabetes .

Toxicology and Safety Profile

The safety profile of this compound is essential for its potential therapeutic use. Preliminary studies indicate that while some derivatives exhibit cytotoxic effects at high concentrations, the specific compound discussed here requires further toxicological evaluation to establish safe dosage levels.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.